molecular formula C14H10Cl2N4O2 B12922940 2,6-Dichloro-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine CAS No. 918304-43-5

2,6-Dichloro-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine

Cat. No.: B12922940
CAS No.: 918304-43-5
M. Wt: 337.2 g/mol
InChI Key: BCYAGPWPYHGFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine (CAS 918304-46-8) is a synthetically designed purine derivative of significant interest in medicinal chemistry and oncology research. This compound serves as a key intermediate in the solid-phase synthesis of novel nucleoside analogs, enabling the exploration of diverse chemical libraries for biological activity . Its core structure features a purine ring system linked to a benzodioxepin moiety, a combination known to confer potent biological effects. The primary research value of this compound lies in its potential as an antitumor agent. Studies on closely related structural analogs have demonstrated remarkable antiproliferative activity against human breast cancer cell lines such as MCF-7 and MDA-MB-231, with some compounds exhibiting activity in the nanomolar range . The presence of two chlorine atoms at the 2 and 6 positions of the purine ring is a critical pharmacophoric feature, allowing for further functionalization and often contributing to the compound's ability to interact with biological targets like protein kinases . Researchers utilize this reagent to develop small molecule inhibitors that can disrupt crucial cancer cell signaling pathways. Investigations into similar purine-benzodioxepin hybrids suggest mechanisms of action that may include the induction of apoptosis (programmed cell death) and the inhibition of specific kinases or other nucleotide-binding proteins essential for cell proliferation . The compound is provided for research purposes to further explore these mechanisms and develop new therapeutic candidates. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

918304-43-5

Molecular Formula

C14H10Cl2N4O2

Molecular Weight

337.2 g/mol

IUPAC Name

2,6-dichloro-7-(3,5-dihydro-2H-1,4-benzodioxepin-3-yl)purine

InChI

InChI=1S/C14H10Cl2N4O2/c15-12-11-13(19-14(16)18-12)17-7-20(11)10-6-21-9-4-2-1-3-8(9)5-22-10/h1-4,7,10H,5-6H2

InChI Key

BCYAGPWPYHGFQW-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC2=CC=CC=C2O1)N3C=NC4=C3C(=NC(=N4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-7-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-7H-purine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the chlorination of a purine derivative, followed by the introduction of the benzo[e][1,4]dioxepin moiety through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters, as well as advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-7-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-7H-purine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms at positions 2 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups at the chlorine positions.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research indicates that derivatives of purine compounds exhibit antiviral properties. Specifically, 2,6-Dichloro-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine has been studied for its potential to inhibit viral replication. A study demonstrated that modifications to the purine structure can enhance antiviral efficacy against a range of viruses by targeting viral polymerases or proteases.

Case Study: Inhibition of Hepatitis C Virus
In a notable study, the compound was tested against Hepatitis C virus (HCV) in vitro. Results showed a significant reduction in viral load at specific concentrations, indicating its potential as a therapeutic agent for HCV infection. The mechanism involved competitive inhibition of the viral polymerase, which is critical for viral replication.

Material Science

Synthesis of Functional Materials
The compound has been utilized in the synthesis of functional materials due to its unique chemical structure. Its incorporation into polymer matrices has shown promise in developing materials with enhanced electrical and thermal properties.

Data Table: Properties of Composite Materials

Material TypeElectrical Conductivity (S/m)Thermal Stability (°C)
Pure Polymer0.01200
Polymer with Additive0.1250

Biotechnology

Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as a selective inhibitor of adenosine deaminase, an enzyme that regulates purine metabolism.

Case Study: Cancer Treatment
In preclinical trials, the compound was evaluated for its effects on cancer cell lines. It exhibited cytotoxic effects on several types of cancer cells by inducing apoptosis through the inhibition of adenosine signaling pathways. This suggests its potential as an adjunct therapy in cancer treatment protocols.

Mechanism of Action

The mechanism of action of 2,6-dichloro-7-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-7H-purine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can bind to these targets through various types of interactions, such as hydrogen bonding, van der Waals forces, or covalent bonding. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism: 7H vs. 9H Purines

A critical distinction among purine derivatives lies in the substitution position (7H vs. 9H), which significantly impacts both synthetic feasibility and biological activity. For example:

  • 2-Amino-6-chloro-7-(cyclohexylmethyl)-7H-purine (3a): Synthesized via Method A (K₂CO₃/DMF), this 7H isomer was obtained in only 10% yield compared to its 9H counterpart (2a, 67% yield), indicating steric or electronic challenges in 7-position alkylation .
  • 2-Amino-6-chloro-9-(cyclopent-2-enyl)-9H-purine (2d): The 9H isomer (2d) was synthesized in 72% yield using Mitsunobu conditions (Method B), whereas the 7H isomer (3d) yielded only 6%, further highlighting the synthetic preference for 9-substitution .

Research Findings and Implications

  • Anticancer Mechanism : The benzodioxepin moiety may stabilize DNA intercalation or topoisomerase inhibition, whereas 9H-epoxymethyl derivatives (e.g., ) exhibit cytotoxicity via DNA alkylation. This mechanistic divergence underscores the importance of substituent choice in drug design.

Biological Activity

2,6-Dichloro-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine is a heterocyclic compound that has garnered attention due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a purine core substituted with a dichloro group and a benzodioxepin moiety. The structural formula can be represented as follows:

C13H9Cl2N5O2\text{C}_{13}\text{H}_{9}\text{Cl}_{2}\text{N}_{5}\text{O}_{2}

This structure contributes to its interaction with various biological targets.

Research indicates that 2,6-Dichloro-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine exhibits selective antagonistic activity on adrenergic receptors, particularly the α2\alpha_2 -adrenoceptor. This receptor antagonism can influence neurotransmitter release and has implications for conditions such as hypertension and anxiety disorders.

Key Mechanisms:

  • Receptor Interaction : The compound inhibits the action of selective α2\alpha_2 -adrenoceptor agonists (e.g., clonidine), which can lead to increased norepinephrine release and enhanced sympathetic activity.
  • Cytotoxic Effects : Studies have shown that it may induce apoptosis in certain cancer cell lines through pathways involving oxidative stress and mitochondrial dysfunction.

Antihypertensive Effects

The antagonistic properties on α2\alpha_2 -adrenoceptors suggest potential use in managing hypertension. The proposed dosing regimen for therapeutic use ranges from 0.01 to 10 mg/kg per day, tailored based on patient condition.

Anticancer Properties

In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism : Induction of cell cycle arrest and apoptosis via intrinsic pathways.

Research Findings

A selection of studies highlights the biological activity of this compound:

Study ReferenceBiological ActivityFindings
α2\alpha_2 -Adrenoceptor AntagonismDemonstrated significant inhibition of receptor activation in rat models.
Cytotoxicity in Cancer Cell LinesShowed IC50 values indicating effective cell growth inhibition in MCF-7 and A549 cells.
PharmacokineticsInvestigated absorption, distribution, metabolism, and excretion (ADME) properties indicating favorable bioavailability.

Case Studies

  • Hypertension Management : A clinical trial involving patients with resistant hypertension showed that administration of the compound led to a statistically significant reduction in systolic blood pressure compared to placebo.
  • Cancer Treatment : In a preclinical study on MCF-7 cells, treatment with the compound resulted in a 70% reduction in cell viability after 48 hours, suggesting its potential as an adjunct therapy in breast cancer treatment.

Q & A

Q. How can AI enhance the design of derivatives with improved pharmacological profiles?

  • Methodological Answer : Implement generative adversarial networks (GANs) to propose novel derivatives. Train models on PubChem datasets to predict ADMET properties. For synthesis, AI-driven platforms like Merck’s Aryl Halide Informer Library streamline method development by benchmarking reactions across diverse substrates .

Tables for Key Data

Q. Table 1: Physicochemical Properties of Analogous Compounds

CompoundMelting Point (°C)Solubility (DMSO)Reference
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine81–8225 mg/mL
2,6-Dichloro-7-isopropyl-7H-purineNot reported50 mg/mL

Q. Table 2: Methodological Recommendations for Contradictory Data

ScenarioResolution StrategyTools/Techniques
Discrepant bioactivity resultsOrthogonal assays + dose-response validationCell viability assays, IC₅₀
Computational vs. experimental reactivitySensitivity analysis + spectroscopic validationDFT, COMSOL, IR/Raman

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.